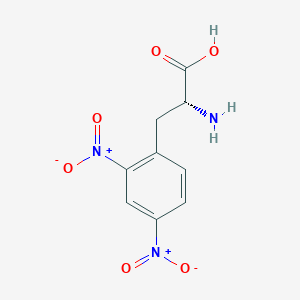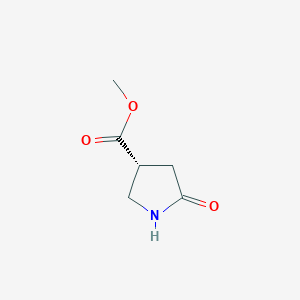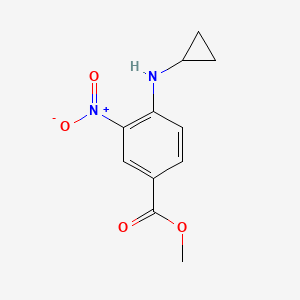![molecular formula C14H19NO3 B1416640 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- CAS No. 220914-34-1](/img/structure/B1416640.png)
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-
Overview
Description
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-, also known as 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-, is an organic compound belonging to the class of carboxylic acids and derivatives. It is a colorless liquid with a characteristic odor and is soluble in water. 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. This compound has been extensively studied for its potential applications in scientific research and its biochemical and physiological effects.
Scientific Research Applications
Electropolymerization and Aggregation Studies
- The compound has been utilized in the synthesis of silicon naphthalocyanines (SiNc) which exhibit non-aggregation in various solvents. These SiNcs have been studied for their electropolymerization properties, showing potential for use in electrochemical applications (Bıyıklıoğlu & Alp, 2017).
Copper(I)-Catalyzed Chemical Transformations
- The compound has played a role in the synthesis of 2-(phenylthio)phenols via tandem copper(I)-catalyzed C-S coupling and C-H functionalization, demonstrating its usefulness in complex chemical transformations (Xu, Wan, Mao, & Pan, 2010).
Synthesis of Meridianin Analogues
- It has been used in the preparation of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a key intermediate in the synthesis of meridianin analogues, highlighting its role in medicinal chemistry (Časar, Bevk, Svete, & Stanovnik, 2005).
Conformational Studies in Different Solvents
- NMR spectroscopy has been used to investigate the conformations of E-2-phenyl-3(2′-furyl)propenoic acid and its derivatives in various solvents, contributing to our understanding of molecular behavior in different environments (Forgó, Felfoeldi, & Pálinkó, 2005).
Antioxidant and Antibacterial Studies
- Research has shown the potential of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, synthesized using this compound, for antioxidant and antibacterial applications (Shankerrao, Bodke, & Mety, 2013).
Hydrogen Bonding and Molecular Modeling Studies
- The compound has been studied in the context of hydrogen bonding interactions in various molecular assemblies, providing insights into molecular interactions and properties (Csehi & Pálinkó, 2004).
Chemical Synthesis and Stereochemistry
- Used in the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, highlighting its role in producing complex organic molecules with specific stereochemical properties (O’Brien, Phillips, & Towers, 2002).
Water-Soluble Thermo-Sensitive Resin Development
- The compound has been used in the development of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents, showing potential for thermal laser imaging applications (An, Yu, Pu, & Li, 2015).
Cancer Chemopreventive Agent
- 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, related to the compound, has been identified as a promising cancer chemopreventive agent (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
properties
IUPAC Name |
(E)-3-[4-[3-(dimethylamino)propoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(2)10-3-11-18-13-7-4-12(5-8-13)6-9-14(16)17/h4-9H,3,10-11H2,1-2H3,(H,16,17)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAURYHOHNGKAIZ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- | |
CAS RN |
220914-34-1 | |
| Record name | (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220914-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)
![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)





